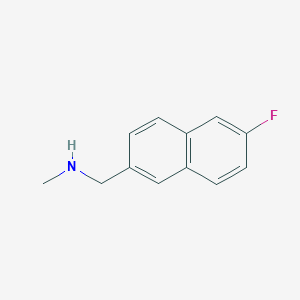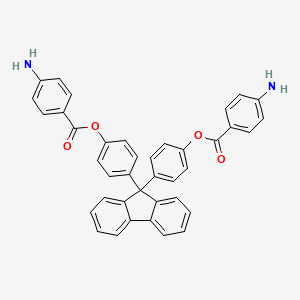
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) is a complex organic compound that features a fluorene core with bis(4,1-phenylene) and bis(4-aminobenzoate) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) typically involves multi-step organic reactions. One common method includes the condensation reaction of 9-fluorenone with phenol derivatives under acidic conditions to form the fluorene core. This is followed by further functionalization with aminobenzoate groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of bifunctional ionic liquids as catalysts to enhance the reaction efficiency and selectivity. These ionic liquids can facilitate the condensation and substitution reactions, leading to high yields and purity of the final product .
化学反応の分析
Types of Reactions
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) can undergo various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction: The nitro groups in the aminobenzoate moieties can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amines, and various substituted aromatic compounds .
科学的研究の応用
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) has several scientific research applications:
Materials Science: Used in the development of high-performance polymers and resins.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Polymer Chemistry: Acts as a monomer in the synthesis of polyimides and other advanced polymers with high thermal stability and mechanical strength.
作用機序
The mechanism of action of (9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) involves its interaction with various molecular targets and pathways. The compound’s fluorene core provides rigidity and planarity, which enhances its electronic properties. The aminobenzoate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity .
類似化合物との比較
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar structure but with hydroxyl groups instead of aminobenzoate groups.
4,4′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Contains diphenylaniline groups instead of aminobenzoate groups.
Uniqueness
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)bis(4-aminobenzoate) is unique due to its combination of fluorene core and aminobenzoate groups, which impart distinct electronic and structural properties. This makes it particularly suitable for applications in advanced materials and organic electronics .
特性
分子式 |
C39H28N2O4 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC名 |
[4-[9-[4-(4-aminobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 4-aminobenzoate |
InChI |
InChI=1S/C39H28N2O4/c40-29-17-9-25(10-18-29)37(42)44-31-21-13-27(14-22-31)39(35-7-3-1-5-33(35)34-6-2-4-8-36(34)39)28-15-23-32(24-16-28)45-38(43)26-11-19-30(41)20-12-26/h1-24H,40-41H2 |
InChIキー |
BRCYBGUVPUKBHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)N)C6=CC=C(C=C6)OC(=O)C7=CC=C(C=C7)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


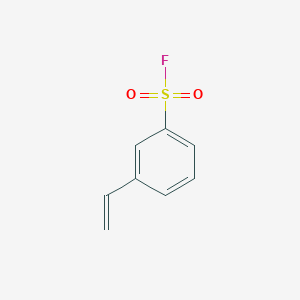
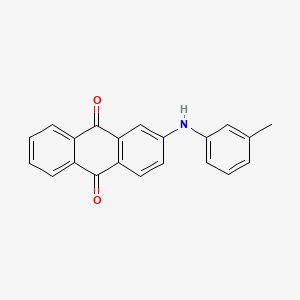
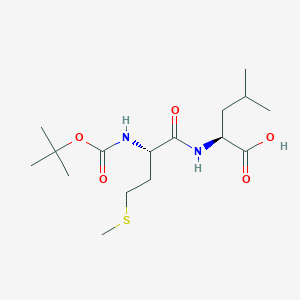
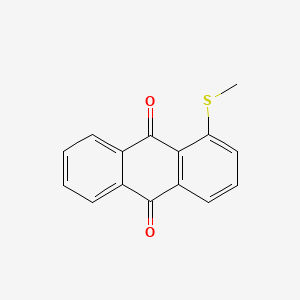
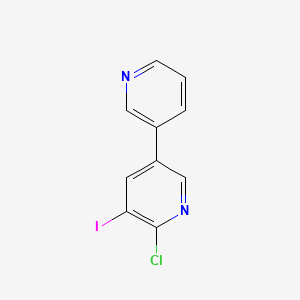

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
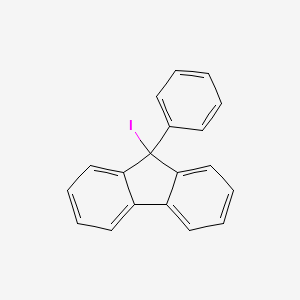
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
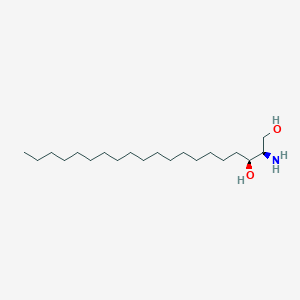
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
